
Benzofuran-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Benzofuran-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone” is a compound that contains a benzofuran scaffold . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
Synthesis Analysis
The synthesis of benzofuran derivatives involves various methods. One common method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis . The synthesis of “Benzofuran-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone” would likely involve similar methods.Molecular Structure Analysis
The molecular structure of “Benzofuran-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone” would be based on the benzofuran scaffold, which is a common structural element that appears in a large number of medicinally important compounds . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis
The chemical reactions involving “Benzofuran-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone” would depend on the specific conditions and reagents used. Benzofuran derivatives can undergo various reactions, including electrophilic cyclization reactions with I2, NBS, and NCS to give 3-halogenated 2-amidobenzofurans and 2-amidobenzothiophenes .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Benzofuran derivatives have garnered attention due to their potential as anticancer agents. Inhibiting overactive receptor tyrosine kinases (TKs) is a promising strategy in cancer treatment . Researchers have explored the effects of this compound on cancer cell lines, assessing its ability to interfere with TK signaling pathways.
Antimicrobial Activity
The synthesized compound can be evaluated for its antimicrobial properties. Screening against various microorganisms (including bacteria and yeasts) provides insights into its effectiveness as a potential antibiotic or antifungal agent . Investigating its mode of action and specificity against specific pathogens is crucial.
Zukünftige Richtungen
Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, “Benzofuran-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone” and similar compounds could have potential applications in the development of new therapeutic agents.
Wirkmechanismus
Target of Action
The primary target of Benzofuran-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a member of the tyrosine kinase family and plays a crucial role in the regulation of cell growth, proliferation, and differentiation .
Mode of Action
Benzofuran-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone interacts with its target, EGFR, by inhibiting the receptor’s activity . This inhibition disrupts the overactive receptor tyrosine kinase signaling pathway, which is often associated with cancer .
Biochemical Pathways
The compound’s interaction with EGFR affects the tyrosine kinase signaling pathway . This pathway is crucial for various cellular processes, including cell growth and proliferation. By inhibiting EGFR, the compound disrupts this pathway, potentially leading to the suppression of cancer cell growth .
Pharmacokinetics
Benzofuran derivatives have been noted for their improved bioavailability, which is a crucial factor in drug efficacy .
Result of Action
The result of the compound’s action is the potential inhibition of cancer cell growth . By disrupting the overactive receptor tyrosine kinase signaling pathway, the compound may suppress the proliferation of cancer cells .
Action Environment
The environment can influence the action, efficacy, and stability of Benzofuran-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone. It’s worth noting that the effectiveness of benzofuran derivatives can vary depending on their structure and the presence of other compounds .
Eigenschaften
IUPAC Name |
1-benzofuran-2-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-17(15-9-12-3-1-2-4-14(12)23-15)20-8-5-13(11-20)22-16-10-18-6-7-19-16/h1-4,6-7,9-10,13H,5,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFBWRDXOJDLFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzofuran-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2742654.png)

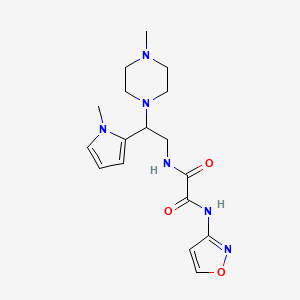
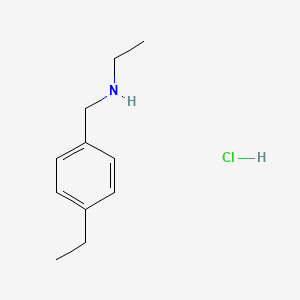
![2-[2-(4-Chlorophenyl)-3-nitropropylidene]-1,3,3-trimethylindoline](/img/structure/B2742663.png)

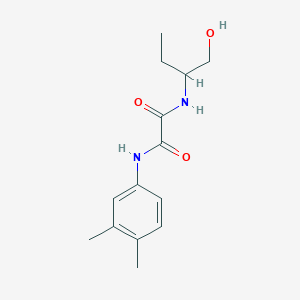
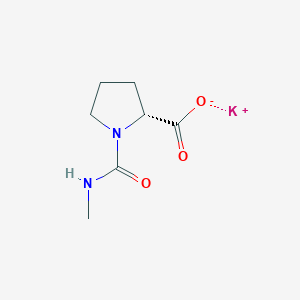
![1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2742670.png)
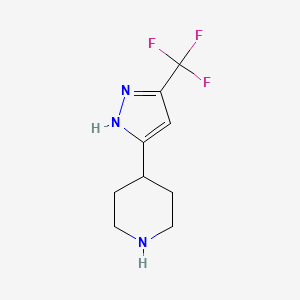
![N-(3-chloro-4-methylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2742673.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2742674.png)
![N-(2,4-dimethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2742675.png)
![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2742677.png)